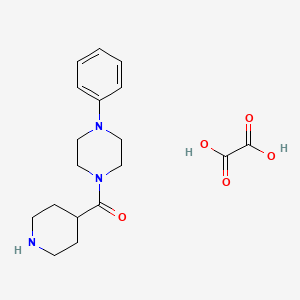![molecular formula C24H30N4O5 B3951033 1-phenyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951033.png)
1-phenyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate
Übersicht
Beschreibung
1-phenyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of pharmacology. This compound is commonly referred to as P4MP, and it is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of P4MP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. P4MP has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. In addition, P4MP has been shown to modulate the levels of several neurotransmitters, including serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
P4MP has been shown to exhibit a range of biochemical and physiological effects. In animal studies, P4MP has been shown to decrease locomotor activity and induce catalepsy, which are consistent with its antipsychotic effects. P4MP has also been shown to decrease anxiety-like behavior in animal models, which is consistent with its anxiolytic effects. In addition, P4MP has been shown to increase the levels of several neurotransmitters, including serotonin and norepinephrine, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
P4MP has several advantages for use in lab experiments. It is relatively easy to synthesize in large quantities, and it has been well characterized in the literature. In addition, P4MP has been shown to exhibit a range of biological activities, which makes it a useful tool for studying the mechanisms of action of various drugs and neurotransmitters. However, there are also some limitations to the use of P4MP in lab experiments. For example, P4MP has been shown to exhibit some toxicity in animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on P4MP. One area of interest is the development of more selective D2 receptor antagonists, which may have fewer side effects than P4MP. In addition, there is interest in exploring the potential use of P4MP in the treatment of drug addiction and withdrawal symptoms. Finally, there is interest in exploring the potential use of P4MP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
P4MP has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. P4MP has also been studied for its potential use as a treatment for drug addiction and withdrawal symptoms. In addition, P4MP has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O.C2H2O4/c27-22(26-16-14-25(15-17-26)21-7-2-1-3-8-21)19-9-12-24(13-10-19)18-20-6-4-5-11-23-20;3-1(4)2(5)6/h1-8,11,19H,9-10,12-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMOXULQEPTRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=N4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorophenyl)-4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3950951.png)
![1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3950955.png)
![1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3950961.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3950966.png)
![1-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3950974.png)
![2-ethoxy-6-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]phenol](/img/structure/B3950982.png)
![1-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3950989.png)
![1-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3951002.png)
![1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3951014.png)

![1-phenyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951042.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951046.png)
![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951058.png)
![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951060.png)